molecular formula C8H9N5 B13944657 4,6-Dimethylpteridin-2-amine CAS No. 90223-56-6

4,6-Dimethylpteridin-2-amine

Cat. No.: B13944657
CAS No.: 90223-56-6
M. Wt: 175.19 g/mol
InChI Key: QOOYINFPEBENIL-UHFFFAOYSA-N
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Description

4,6-Dimethylpteridin-2-amine is a heterocyclic compound that belongs to the pteridine family It is characterized by the presence of two methyl groups at the 4 and 6 positions and an amino group at the 2 position of the pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpteridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,6-triaminopyrimidine with acetone under acidic conditions to form the desired pteridine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpteridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

    Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Pteridine-2,4,6-trione derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: N-substituted pteridine derivatives.

Scientific Research Applications

4,6-Dimethylpteridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpteridin-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of folate metabolism, which is crucial for DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the pteridine ring system.

    2-Amino-4,6-dimethoxypyrimidine: Contains methoxy groups instead of methyl groups.

    2-Amino-4,6-dimethylpyridine: Similar structure but with a pyridine ring instead of a pteridine ring.

Uniqueness

4,6-Dimethylpteridin-2-amine is unique due to its specific pteridine ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

90223-56-6

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

4,6-dimethylpteridin-2-amine

InChI

InChI=1S/C8H9N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H,1-2H3,(H2,9,10,12,13)

InChI Key

QOOYINFPEBENIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=NC(=N2)N)C

Origin of Product

United States

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